![molecular formula C19H24ClNO B1389372 N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline CAS No. 1040684-30-7](/img/structure/B1389372.png)
N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline
Overview
Description
N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline is a chemical compound with the molecular formula C19H24ClNO and a molecular weight of 317.85. This compound is used in various biochemical and proteomics research applications .
Preparation Methods
The synthesis of N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline involves several steps. One common synthetic route includes the reaction of 4-chloroaniline with 2-(4-(tert-butyl)phenoxy)propyl bromide under specific conditions to yield the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups. .
Scientific Research Applications
Biological Research Applications
1. Proteomics and Protein Interaction Studies
N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline is extensively utilized in proteomics research to study protein interactions and functions. Its ability to bind with specific proteins suggests it can modulate enzymatic activities and cellular processes. This has implications for understanding disease mechanisms and developing therapeutic strategies.
2. Drug Discovery
Due to its structural characteristics, this compound serves as a building block for synthesizing more complex pharmaceutical agents. It has been explored for its potential anti-HIV properties, where compounds with similar structures have shown promise in inhibiting viral replication .
Case Study 1: Anti-HIV Activity
In a study focusing on anti-HIV compounds, derivatives similar to this compound were tested for their ability to inhibit HIV replication in vitro. The results indicated that modifications to the compound's structure could enhance its efficacy against HIV, showcasing its potential as a lead compound in drug development .
Case Study 2: Enzyme Modulation
Research has demonstrated that this compound can modulate the activity of certain enzymes involved in metabolic pathways. This modulation has implications for understanding metabolic disorders and developing targeted therapies.
Mechanism of Action
The mechanism of action of N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline can be compared with other similar compounds, such as:
- N-{2-[4-(tert-Butyl)phenoxy]propyl}-4-fluoroaniline
- N-{2-[4-(tert-Butyl)phenoxy]propyl}-4-bromoaniline
- N-{2-[4-(tert-Butyl)phenoxy]propyl}-4-iodoaniline
These compounds share a similar structure but differ in the halogen atom attached to the aniline ring. The unique properties of this compound, such as its specific reactivity and binding affinity, make it distinct and valuable for various research applications .
Biological Activity
N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline is a chemical compound with the molecular formula CHClN O and a molecular weight of 317.85 g/mol. This compound has garnered interest in various biochemical and proteomics research applications due to its unique structural characteristics and biological activity.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the reaction of 4-chloroaniline with 2-(4-(tert-butyl)phenoxy)propyl bromide. The process generally requires a base such as potassium carbonate and a solvent like dimethylformamide, followed by purification techniques such as recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes, thus altering their activity. This interaction can lead to various biological effects, depending on the molecular targets involved.
Inhibition Studies
Recent studies have indicated that this compound may inhibit certain proteases, such as prohormone convertases PC1/3 and PC2, which are crucial in the maturation of peptide hormones. Inhibition of these enzymes can affect hormonal regulation and metabolic processes .
Study on Tumor Inhibition
In a study focusing on cancer prevention, this compound was evaluated for its ability to inhibit neoplasia induced by benzo[alpha]pyrene in experimental models. The results demonstrated a significant reduction in tumor incidence and multiplicity when the compound was administered, suggesting its potential as a chemopreventive agent .
Proteomics Applications
In proteomics research, this compound has been utilized to study protein interactions and functions. Its ability to bind selectively to specific proteins allows researchers to elucidate complex biological pathways and mechanisms involved in various diseases .
Summary of Biological Effects
Properties
IUPAC Name |
N-[2-(4-tert-butylphenoxy)propyl]-4-chloroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO/c1-14(13-21-17-9-7-16(20)8-10-17)22-18-11-5-15(6-12-18)19(2,3)4/h5-12,14,21H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXORGURDTMUWKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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